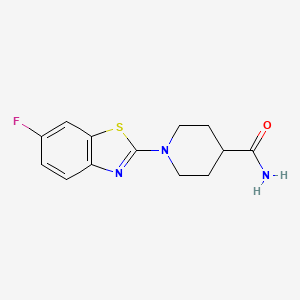![molecular formula C17H17ClF3N5O B12263783 5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12263783.png)
5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cloro-N-metil-N-{1-[6-(trifluorometil)piridina-3-carbonil]piperidin-4-il}pirimidin-2-amina es un compuesto orgánico complejo que presenta un núcleo de pirimidina sustituido con un anillo de piperidina, un grupo trifluorometil y una porción de piridina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-cloro-N-metil-N-{1-[6-(trifluorometil)piridina-3-carbonil]piperidin-4-il}pirimidin-2-amina normalmente implica múltiples pasos, comenzando con precursores fácilmente disponibles. Una ruta sintética común incluye:
Formación del Núcleo de Pirimidina: El núcleo de pirimidina se puede sintetizar a través de una reacción de ciclación que implica aminas y compuestos carbonílicos apropiados en condiciones ácidas o básicas.
Introducción del Anillo de Piperidina: El anillo de piperidina se puede introducir a través de una reacción de sustitución nucleofílica, donde una pirimidina halogenada reacciona con un derivado de piperidina.
Adición del Grupo Trifluorometil: El grupo trifluorometil se puede introducir utilizando reactivos como yoduro de trifluorometil o sulfonato de trifluorometil en condiciones que promuevan la sustitución nucleofílica.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética anterior para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y el uso de sistemas de purificación automatizados para optimizar el proceso.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-cloro-N-metil-N-{1-[6-(trifluorometil)piridina-3-carbonil]piperidin-4-il}pirimidin-2-amina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en las posiciones de cloro y trifluorometil.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes Reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Nucleófilos: Amoniaco, aminas, tioles.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos correspondientes, mientras que la reducción podría producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
5-cloro-N-metil-N-{1-[6-(trifluorometil)piridina-3-carbonil]piperidin-4-il}pirimidin-2-amina tiene varias aplicaciones de investigación científica:
Química Medicinal: El compuesto se estudia por su potencial como agente farmacéutico, particularmente en el desarrollo de fármacos dirigidos a enzimas o receptores específicos.
Ciencia de Materiales: Su estructura única lo convierte en un candidato para su uso en el desarrollo de materiales avanzados, como polímeros con propiedades electrónicas específicas.
Investigación Biológica: El compuesto se puede utilizar como una herramienta para estudiar las vías y los mecanismos biológicos, particularmente aquellos que involucran derivados de pirimidina y piperidina.
Mecanismo De Acción
El mecanismo de acción de 5-cloro-N-metil-N-{1-[6-(trifluorometil)piridina-3-carbonil]piperidin-4-il}pirimidin-2-amina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura del compuesto le permite encajar en los sitios activos de estos objetivos, potencialmente inhibiendo o modulando su actividad. El grupo trifluorometil, en particular, puede mejorar la afinidad de unión y la estabilidad del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
5-cloro-N-metil-N-{1-[6-(trifluorometil)piridina-3-carbonil]piperidin-4-il}pirimidin-2-amina: Este compuesto es único debido a su patrón de sustitución específico y la presencia de ambos anillos de pirimidina y piperidina.
Otros Derivados de Pirimidina: Compuestos como 5-cloro-2-metilpirimidina y 5-cloro-2-aminopirimidina comparten algunas similitudes estructurales pero difieren en sus grupos funcionales y reactividad general.
Unicidad
La singularidad de 5-cloro-N-metil-N-{1-[6-(trifluorometil)piridina-3-carbonil]piperidin-4-il}pirimidin-2-amina radica en su combinación de un grupo trifluorometil con una porción de piridina y piperidina, lo que confiere propiedades químicas y biológicas específicas que no se encuentran comúnmente en otros compuestos .
Propiedades
Fórmula molecular |
C17H17ClF3N5O |
|---|---|
Peso molecular |
399.8 g/mol |
Nombre IUPAC |
[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
InChI |
InChI=1S/C17H17ClF3N5O/c1-25(16-23-9-12(18)10-24-16)13-4-6-26(7-5-13)15(27)11-2-3-14(22-8-11)17(19,20)21/h2-3,8-10,13H,4-7H2,1H3 |
Clave InChI |
CJUDWZMQRMWLNF-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCN(CC1)C(=O)C2=CN=C(C=C2)C(F)(F)F)C3=NC=C(C=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B12263702.png)

![N-ethyl-6-methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12263713.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)pyridin-2-amine](/img/structure/B12263715.png)
![7-Bromo-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinoline](/img/structure/B12263722.png)
![5-chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B12263723.png)
![1,3,5-trimethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B12263737.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}oxane-4-carboxamide](/img/structure/B12263745.png)
![2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B12263747.png)
![N-(prop-2-en-1-yl)-4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B12263753.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxypyridine](/img/structure/B12263768.png)
![4-[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B12263769.png)
![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B12263782.png)
![2-(Morpholine-4-carbonyl)-4-[(pyridin-2-yl)methyl]morpholine](/img/structure/B12263786.png)
